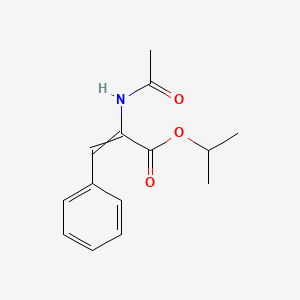![molecular formula C20H20 B14535044 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane CAS No. 62360-14-9](/img/structure/B14535044.png)
1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane is an organic compound with a unique spiro structure. This compound is characterized by its two phenyl groups and a spiro[2.2]pentane core, which makes it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The phenyl groups can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylspiro[2.2]pentane: Lacks the phenyl groups, making it less complex.
2-Methylidene-1,4-diphenylspiro[2.2]pentane: Similar structure but with different substitution patterns.
Uniqueness
1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[22]pentane is unique due to its combination of spirocyclic and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62360-14-9 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,5-dimethyl-1-methylidene-2,5-diphenylspiro[2.2]pentane |
InChI |
InChI=1S/C20H20/c1-15-19(3,17-12-8-5-9-13-17)20(15)14-18(20,2)16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3 |
InChI Key |
RPEUYVYWYKGIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12C(=C)C2(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


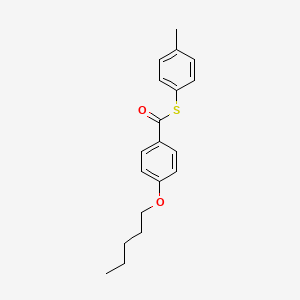
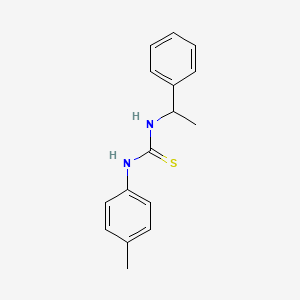
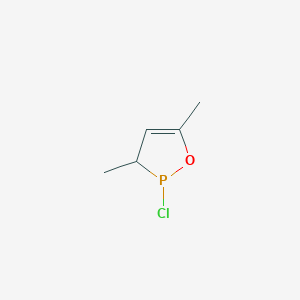
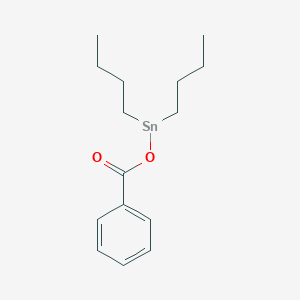
methanone](/img/structure/B14534971.png)
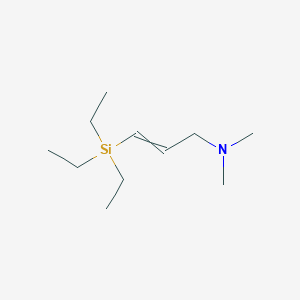
acetic acid](/img/structure/B14534985.png)
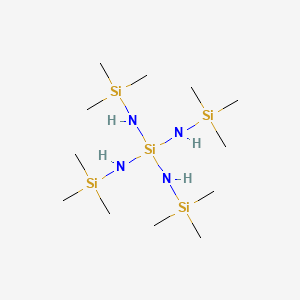
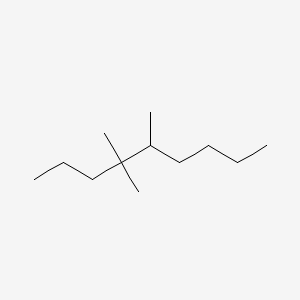
![4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14535012.png)
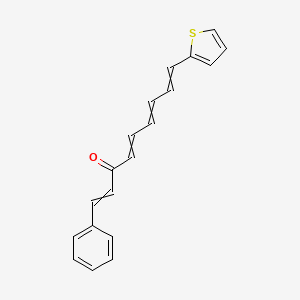
![1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol](/img/structure/B14535022.png)
![4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one](/img/structure/B14535026.png)
